molecular formula C3Cl2F4O3S B14452971 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride CAS No. 77545-04-1

3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride

Cat. No.: B14452971
CAS No.: 77545-04-1
M. Wt: 262.99 g/mol
InChI Key: QZVANSLXCYHFQG-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is a chemical compound with significant applications in organic synthesis. It is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride typically involves the reaction of sulfur trioxide with cyanogen chloride. This reaction is highly exothermic and requires careful control of temperature and reaction conditions. The process involves the gradual addition of sulfur trioxide to cyanogen chloride, followed by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the toxic and corrosive nature of the reactants involved. The reaction is carried out in an efficient hood with appropriate protective gear to ensure safety .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkenes, primary alcohols, and carboxylic acids. The reactions are typically carried out in inert solvents such as chlorocarbons, acetonitrile, and ethers to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonamides, β-lactams, and carbamates. These products have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The compound has two electrophilic sites, the carbon and the sulfur center, making it highly reactive. The reactions often proceed through the formation of intermediates such as 1,4-diradicals or charge transfer complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is unique due to its tetrafluorinated structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .

Properties

CAS No.

77545-04-1

Molecular Formula

C3Cl2F4O3S

Molecular Weight

262.99 g/mol

IUPAC Name

3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoyl chloride

InChI

InChI=1S/C3Cl2F4O3S/c4-1(10)2(6,7)3(8,9)13(5,11)12

InChI Key

QZVANSLXCYHFQG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)S(=O)(=O)Cl)(F)F)Cl

Origin of Product

United States

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